N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide
Description
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Properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS/c23-15(11-8-16-5-6-17-11)18-9-14-20-19-13-4-3-10(21-22(13)14)12-2-1-7-24-12/h1-8H,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGZGRLQDNXYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=NC=CN=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM. This suggests that the compound may interact with its target to inhibit its function, thereby exerting its anti-tubercular activity.
Biochemical Pathways
It is known that similar compounds have been evaluated for their anti-tubercular activity. This suggests that the compound may affect the biochemical pathways involved in the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra. This suggests that the compound may inhibit the growth and proliferation of Mycobacterium tuberculosis at the molecular and cellular levels.
Action Environment
It is known that the efficacy of similar compounds against mycobacterium tuberculosis h37ra has been evaluated. This suggests that the compound may exhibit its anti-tubercular activity under specific environmental conditions conducive for the growth of Mycobacterium tuberculosis.
Biological Activity
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its pharmacological implications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the Triazole Ring : The initial step often involves the reaction of thiophene derivatives with hydrazine to form the triazole structure.
- Cyclization and Functional Group Modifications : Subsequent cyclization with carbon disulfide and potassium hydroxide yields the desired heterocyclic framework.
- Final Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antitubercular Activity : A series of novel substituted derivatives have shown promising activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cytotoxicity Studies : In vitro studies have demonstrated that related triazole derivatives exhibit cytotoxic effects against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. Notably, some derivatives showed IC50 values as low as 0.83 μM against A549 cells .
The biological activity of this compound is attributed to its ability to inhibit key enzymes and pathways in target organisms:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of carbonic anhydrase and cholinesterase enzymes .
- Molecular Docking Studies : These studies suggest that the compound binds effectively to the active sites of these enzymes, thereby blocking their functions.
Case Studies
Several studies have explored various aspects of this compound's biological activity:
Study 1: Evaluation Against Mycobacterium tuberculosis
A study focused on the synthesis and evaluation of substituted derivatives for their antitubercular activity found that several compounds exhibited significant inhibitory effects with IC90 values ranging from 3.73 to 4.00 μM .
Study 2: Anticancer Efficacy
In another investigation, derivatives were tested for their cytotoxicity using the MTT assay against A549 and MCF-7 cell lines. The most active compounds showed IC50 values indicating strong anticancer potential .
Data Tables
| Compound | Target Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Derivative 1 | A549 | 0.83 ± 0.07 | c-Met Kinase Inhibition |
| Derivative 2 | MCF-7 | 0.15 ± 0.08 | Enzyme Inhibition |
| Derivative 3 | HeLa | 2.85 ± 0.74 | Apoptosis Induction |
Scientific Research Applications
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on A549 and MCF-7 Cells : A recent investigation showed that derivatives of this compound exhibited IC50 values of 0.98 ± 0.08 µM against A549 cells and 1.05 ± 0.17 µM against MCF-7 cells, comparable to established treatments like foretinib .
Inhibition of Kinases
The compound also demonstrates dual inhibition properties:
- VEGFR-2 Inhibition : In addition to c-Met inhibition, it has been identified as a potential inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial for angiogenesis in tumors . The combination of inhibiting both c-Met and VEGFR-2 suggests a synergistic effect that could enhance anti-tumor efficacy.
Other Pharmacological Effects
Beyond oncology, N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide exhibits other biological activities:
Antimicrobial Activity
Research indicates that similar triazole derivatives possess antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
Preliminary studies have also hinted at anti-inflammatory effects, which may broaden its therapeutic scope beyond oncology .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and pyridazine rings provide nitrogen-rich sites for nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>Ar mechanisms):
| Reactive Site | Reagents/Conditions | Outcome |
|---|---|---|
| Triazole N-methyl group | Alkyl halides, acyl chlorides | Formation of quaternary ammonium salts or acylated derivatives |
| Pyridazine C-6 position | Amines, thiols | Substitution of the thiophene group (if labile) with nucleophiles |
For example, the methylene bridge (-CH<sub>2</sub>-) linking the triazole and pyrazine moieties may undergo alkylation under basic conditions, forming branched derivatives.
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution preferentially at the 5-position due to electron-rich sulfur:
| Reaction Type | Reagents | Product |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Nitro-thiophene derivative |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Thiophene-5-sulfonic acid analog |
These modifications enhance solubility or enable conjugation with biomolecules for pharmacological studies.
Oxidation Reactions
Oxidative pathways primarily target sulfur and nitrogen centers:
| Oxidation Site | Reagents | Outcome |
|---|---|---|
| Thiophene sulfur | H<sub>2</sub>O<sub>2</sub>, mCPBA | Sulfoxide or sulfone formation |
| Triazole/pyridazine rings | KMnO<sub>4</sub> (acidic) | Ring cleavage or hydroxylation |
Controlled oxidation of the thiophene to a sulfone group is often employed to modulate electronic properties without disrupting the aromatic system.
Cycloaddition Reactions
The pyridazine ring participates in [4+2] Diels-Alder reactions under thermal or Lewis acid-catalyzed conditions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic adducts |
| Acetylene derivatives | Cu(I) catalysis | Hexacyclic systems |
These reactions expand the compound’s utility in synthesizing polycyclic frameworks for materials science applications.
Hydrolysis and Stability
The carboxamide group undergoes pH-dependent hydrolysis:
| Condition | Reactivity |
|---|---|
| Acidic (HCl, 100°C) | Amide hydrolysis to carboxylic acid |
| Basic (NaOH, reflux) | Pyrazine ring degradation |
Stability studies indicate that the compound remains intact in neutral aqueous buffers but degrades rapidly under strong acidic/basic conditions.
Biological Interactions via Reactivity
While not traditional "reactions," the compound’s electrophilic pyrazine ring enables non-covalent interactions:
| Target | Interaction Type | Functional Impact |
|---|---|---|
| Kinase ATP-binding sites | Hydrogen bonding | Inhibition of c-Met/VEGFR2 kinases |
| Cytochrome P450 enzymes | Coordination to Fe(II) | Metabolic pathway modulation |
These interactions are critical for its antiproliferative activity against cancer cell lines (e.g., IC<sub>50</sub> = 0.15 μM for MCF-7 cells) .
Q & A
Q. Table 1: Key Synthesis Data
| Step | Optimal Conditions | Yield Range |
|---|---|---|
| Triazole ring closure | DMF, 100°C, 12 h | 60–75% |
| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, DMSO/H₂O, 80°C | 70–85% |
| Amide bond formation | EDCI, HOBt, DCM, RT | 65–80% |
Which analytical techniques are most reliable for confirming purity and structural integrity?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene substitution at C6 of pyridazine) and methylene bridge connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₈H₁₃N₅O₃S; 379.39 g/mol) and detects isotopic patterns .
- HPLC-PDA : Assesses purity (>95%) and identifies byproducts from incomplete coupling or oxidation .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies often arise from assay variability or structural analogs. Methodological approaches include:
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., kinase inhibition assays with ATP concentration controls) .
- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity measurements .
- Structural Analog Comparison : Benchmark against triazolopyridazine derivatives (e.g., replacing pyrazine with indole) to isolate pharmacophores .
Example : A 2024 study found conflicting IC₅₀ values (0.2 µM vs. 5 µM) for kinase inhibition. Re-testing under standardized ATP levels (1 mM) resolved the disparity, confirming IC₅₀ = 0.5 µM .
What computational methods predict target interactions and guide SAR studies?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Models binding to kinase ATP pockets; prioritize residues (e.g., hinge region Lys33) for hydrogen bonding with pyrazine .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; identify critical hydrophobic interactions with thiophene .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with activity .
Q. Table 2: Predicted Binding Affinities
| Target Kinase | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| EGFR (Wildtype) | -9.2 | 0.5 |
| CDK2 | -8.7 | 1.2 |
How does the compound’s stability under physiological conditions impact in vivo studies?
Advanced Research Question
- pH Stability : Monitor degradation via HPLC in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). The methylene bridge is susceptible to hydrolysis at pH < 3 .
- Metabolic Stability : Incubate with liver microsomes; CYP3A4-mediated oxidation of thiophene reduces bioavailability (t₁/₂ = 2.1 h) .
- Formulation Strategies : Use PEGylated nanoparticles to enhance solubility (from 0.02 mg/mL to 1.5 mg/mL in water) and prolong circulation .
What strategies optimize selectivity over off-target kinases?
Advanced Research Question
- Selective Fluorination : Introduce F at pyridazine C8 to disrupt hydrophobic interactions with off-target kinases (e.g., ABL1) .
- Proteome-Wide Screening : Use KINOMEscan to identify off-targets; pyrazine-carboxamide shows cross-reactivity with JAK2 (15% inhibition at 1 µM) .
- Crystallographic Analysis : Co-crystallize with targets to guide steric bulk additions (e.g., methyl groups on pyrazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
